

Velmupressin Acetate: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	Velmupressin acetate	
Cat. No.:	B12427877	Get Quote

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to **Velmupressin acetate**, a potent and selective vasopressin V2 receptor agonist. This guide details its chemical properties, biological activity, and the experimental framework for its investigation, presenting key data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

Velmupressin acetate is a synthetic cyclic peptide that has demonstrated significant potential in research settings. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	1647120-04-4	[1][2][3][4]
Molecular Formula	C44H64CIN11O10S2	[1][2]
Molecular Weight	1006.63 g/mol	[1][2][5]
Appearance	White to off-white solid	[2]
Purity (HPLC)	≥99.47%	[2]

Biological Activity and Mechanism of Action



Velmupressin acetate is characterized as a potent and selective peptidic agonist for the vasopressin V2 receptor (V2R).[6][7] Its high affinity for this receptor subtype is central to its biological function. The compound's efficacy has been quantified in both human and rat V2 receptors, demonstrating its potential for further investigation.

Receptor Target	EC50 (nM)	Species
V2 Receptor (V2R)	0.07	Human
V2 Receptor (V2R)	0.02	Rat

The primary mechanism of action for **Velmupressin acetate** involves the activation of the V2 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade, which is a key area of study for understanding its physiological effects.

V2 Receptor Signaling Pathway

The activation of the V2 receptor by an agonist like **Velmupressin acetate** triggers a well-defined signaling pathway. The diagram below illustrates this cascade, providing a visual representation of the molecular events that follow receptor binding.



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Caption: V2 Receptor signaling cascade initiated by **Velmupressin acetate**.

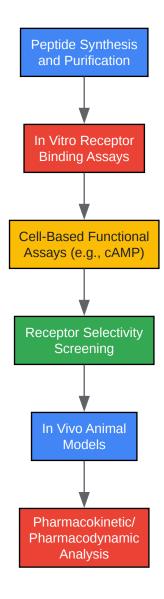
Experimental Protocols

A foundational study in the characterization of **Velmupressin acetate** is the research conducted by Wiśniewski K, et al., titled "Discovery of Potent, Selective, and Short-Acting"



Peptidic V2 Receptor Agonists," published in the Journal of Medicinal Chemistry in 2019.[6][7] This publication provides detailed experimental methodologies that are crucial for replicating and building upon the existing body of knowledge. Researchers are directed to this primary source for comprehensive protocols.

The general experimental workflow for characterizing a novel V2 receptor agonist like **Velmupressin acetate** is outlined in the diagram below.



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Caption: General experimental workflow for V2R agonist characterization.



This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The provided data and diagrams offer a structured overview of **Velmupressin acetate**, facilitating a deeper understanding of its properties and potential applications. For exhaustive experimental details, consultation of the primary literature is strongly recommended.

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